5-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-METHOXYPHENOL
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Overview
Description
5-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-METHOXYPHENOL is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable entity in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-METHOXYPHENOL involves several steps:
Substitution: Introduction of the chloro(difluoro)methyl group at the 3-position of the triazole ring.
Methoxylation: The methoxy group is introduced at the 2-position of the phenol ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group.
Reduction: Reduction reactions can occur at the triazole ring.
Substitution: Halogen substitution reactions are common, especially involving the chloro(difluoro)methyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
5-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-METHOXYPHENOL has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase, leading to reduced enzyme activity.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential microbial enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have different fusion points but similar biological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with similar properties.
Uniqueness
The uniqueness of 5-({3-[CHLORO(DIFLUORO)METHYL]-6-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-7-YLIDEN}METHYL)-2-METHOXYPHENOL lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for targeted drug design .
Properties
IUPAC Name |
5-[(Z)-[3-[chloro(difluoro)methyl]-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N4O2S/c1-7-11(6-8-3-4-10(23-2)9(22)5-8)24-13-19-18-12(14(15,16)17)21(13)20-7/h3-6,22H,1-2H3/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGVDATZAAIKRO-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1=CC3=CC(=C(C=C3)OC)O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN2C(=NN=C2S/C1=C\C3=CC(=C(C=C3)OC)O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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